(2Z)-2-(benzenesulfonamidoimino)-N-(3-methylphenyl)-2H-chromene-3-carboxamide
Description
The compound "(2Z)-2-(benzenesulfonamidoimino)-N-(3-methylphenyl)-2H-chromene-3-carboxamide" features a 2H-chromene core with a benzenesulfonamidoimino group at position 2 and a 3-methylphenyl carboxamide at position 3. The Z-configuration of the imine double bond is critical for its structural and electronic properties. Chromene derivatives are widely studied for their biological activities, including kinase inhibition, anticancer, and anti-inflammatory effects . The benzenesulfonamide moiety may enhance solubility and binding affinity through hydrogen bonding, while the 3-methylphenyl group contributes to hydrophobic interactions in target binding.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-16-8-7-10-18(14-16)24-22(27)20-15-17-9-5-6-13-21(17)30-23(20)25-26-31(28,29)19-11-3-2-4-12-19/h2-15,26H,1H3,(H,24,27)/b25-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFLSIFPNAMMJN-BZZOAKBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(3-methylphenyl)-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to synthesize available research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 370.43 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis typically involves the reaction of chromene derivatives with benzenesulfonamidines, employing various organic solvents and catalysts. The process has been optimized to yield high purity and yield of the target compound.
Anticancer Activity
Recent studies have demonstrated that chromene derivatives exhibit significant anticancer properties. For instance, a study evaluated several chromene-based compounds against various cancer cell lines, revealing that certain derivatives possess IC50 values comparable to standard chemotherapeutics like doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 4.85 | |
| Compound B | HeLa | 0.39 | |
| This compound | MDA-MB-231 | TBD | TBD |
The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined through standard microbiological methods.
These findings suggest that the compound may serve as a dual-action agent, effective in both cancer treatment and infection control.
Case Studies
- Case Study on Anticancer Efficacy : In vitro studies on MDA-MB-231 breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potent cytotoxic effects.
- Case Study on Antimicrobial Resistance : A recent investigation into the antimicrobial properties revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Differences and Implications
Substituent Effects on Bioactivity: The thiadiazole-containing analogue () replaces the benzenesulfonamido group with a thiadiazole ring, which may enhance interactions with cysteine residues in enzyme active sites. This modification is associated with antiviral and anticancer applications . However, reduced solubility compared to sulfonamides may limit bioavailability .
Impact of Heterocyclic Moieties: Oxadiazole derivatives () exhibit pronounced tyrosine kinase inhibition due to their planar structure and hydrogen-bonding capacity. The target compound’s benzenesulfonamido group may offer similar advantages but with distinct pharmacokinetic profiles .
Solubility and Metabolic Stability :
- The tetrahydrofuran-methyl group in ’s hydroxy derivative improves metabolic stability by shielding the chromene core from oxidative degradation. In contrast, the target compound’s benzenesulfonamido group enhances aqueous solubility, a critical factor for oral bioavailability .
Research Findings and SAR Insights
- Kinase Inhibition : highlights that heterocyclic modifications (e.g., oxadiazole, thiadiazole) significantly enhance tyrosine kinase inhibitory activity compared to parent chromene derivatives. The target compound’s benzenesulfonamido group may mimic these effects via sulfonamide-mediated hydrogen bonding .
- Anticancer Potential: Thiadiazole-containing analogues () demonstrate cytotoxicity against renal and prostate cancer cell lines, suggesting the target compound’s benzenesulfonamide could be optimized for similar pathways .
- Synthetic Flexibility: The target compound’s synthesis likely follows pathways similar to those in , involving condensation of 2-iminochromenes with benzenesulfonohydrazide. This contrasts with thiadiazole derivatives, which require cyclization with thiosemicarbazide .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2Z)-2-(benzenesulfonamidoimino)-N-(3-methylphenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, including condensation of chromene precursors with benzenesulfonamide derivatives. Critical steps include:
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to attach aryl groups .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Key parameters : Temperature (60–80°C for imine formation), pH control (neutral for carboxamide stability), and inert atmospheres to prevent oxidation .
Q. How is the stereochemical configuration (2Z) confirmed in this compound?
- Analytical techniques :
- X-ray crystallography : SHELXL software refines crystal structures to determine Z/E configuration via bond angles and torsion parameters .
- NMR spectroscopy : NOESY correlations verify spatial proximity of substituents, confirming the (2Z) geometry .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Common assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects .
- Controls : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay reliability .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Approaches :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or GPCRs) .
- PASS analysis : Predicts activity spectra based on structural similarity to known bioactive chromenes (e.g., anti-cancer or antimicrobial activity) .
- Validation : Compare predicted IC₅₀ values with experimental data to refine models .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay variability : Standardize buffer conditions (e.g., ATP concentration in kinase assays) .
- Compound purity : HPLC-MS (≥95% purity) ensures reproducibility; impurities ≥2% can skew results .
- Meta-analysis : Cross-reference data from PubChem or ChEMBL to identify outliers .
Q. How does the benzenesulfonamidoimino group influence metabolic stability?
- Metabolism studies :
- Liver microsomes : Incubate with human hepatocytes to track sulfonamide hydrolysis via LC-MS .
- CYP450 inhibition : Fluorometric assays identify interactions with CYP3A4/2D6, which may affect drug-drug interaction profiles .
- Structural insights : Electron-withdrawing sulfonamide groups reduce oxidative metabolism compared to alkyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
